molecular formula C12H13ClN2O3 B2936813 (E)-1-(4-Chlorophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one CAS No. 477851-42-6

(E)-1-(4-Chlorophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one

Cat. No.: B2936813
CAS No.: 477851-42-6
M. Wt: 268.7
InChI Key: VZBMXTUMWIAHSP-CRBIDOIUSA-N
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Description

(E)-1-(4-Chlorophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one is an organic compound with a complex structure that includes a chlorophenyl group, a methoxyamino group, and a methoxyiminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-Chlorophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chlorobenzaldehyde with methoxyamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to a condensation reaction with a suitable enone under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to optimize reaction times and yields. Additionally, industrial processes may employ advanced purification techniques such as recrystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-Chlorophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

(E)-1-(4-Chlorophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-1-(4-Chlorophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-Chlorophenyl)-3-(amino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one: Similar structure but with an amino group instead of a methoxyamino group.

    (E)-1-(4-Chlorophenyl)-3-(hydroxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one: Contains a hydroxyamino group instead of a methoxyamino group.

Uniqueness

(E)-1-(4-Chlorophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one is unique due to the presence of both methoxyamino and methoxyiminomethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for research and development.

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O3/c1-17-14-7-10(8-15-18-2)12(16)9-3-5-11(13)6-4-9/h3-8,14H,1-2H3/b10-7+,15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMDNHXBNIVMQX-HQNMPQEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC=C(C=NOC)C(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CON/C=C(\C=N\OC)/C(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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